N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide, also known as JNJ-63533054, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Wirkmechanismus
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is a selective inhibitor of the MDM2-p53 interaction, which is a key pathway involved in the regulation of cell growth and survival. By inhibiting this interaction, N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide in lab experiments include its potent anti-tumor activity, its ability to overcome resistance to other cancer therapies, and its favorable pharmacokinetic profile. However, one limitation is that it is currently only available in limited quantities, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for the development of N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide. These include the evaluation of its efficacy in combination with other cancer therapies, the identification of biomarkers that can predict response to treatment, and the development of more potent and selective MDM2-p53 inhibitors. Additionally, the results of the ongoing clinical trials will provide valuable information on the safety and efficacy of N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide in humans.
Synthesemethoden
The synthesis of N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide involves several steps, including the reaction of 3-hydroxy-2,2-dimethylcyclobutanone with 2-bromo-6-methyl-4-pyridinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to have potent anti-tumor activity, and it also has the ability to overcome resistance to other cancer therapies. N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is currently being evaluated in phase I clinical trials for the treatment of solid tumors.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-7-4-9(16)8(6-14-7)12(18)15-10-5-11(17)13(10,2)3/h4,6,10-11,17H,5H2,1-3H3,(H,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUOCLYHSIVDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC2CC(C2(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.